![molecular formula C10H13NO3 B14879537 2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
2-Amino-4-[1,3]dioxan-2-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[1,3]dioxan-2-yl-phenol is a chemical compound with the molecular formula C9H11NO3 It features a phenol group substituted with an amino group and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[1,3]dioxan-2-yl-phenol typically involves the reaction of 2-amino-4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[1,3]dioxan-2-yl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Amino-4-[1,3]dioxan-2-yl-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[1,3]dioxan-2-yl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxybenzaldehyde: Lacks the 1,3-dioxane ring but shares the phenol and amino groups.
4-Amino-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the 1,3-dioxane ring.
2-Amino-4-methoxyphenol: Features a methoxy group instead of the 1,3-dioxane ring.
Uniqueness
2-Amino-4-[1,3]dioxan-2-yl-phenol is unique due to the presence of the 1,3-dioxane ring, which can impart different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-(1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C10H13NO3/c11-8-6-7(2-3-9(8)12)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5,11H2 |
InChI Key |
DIUCCYUYGFHVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
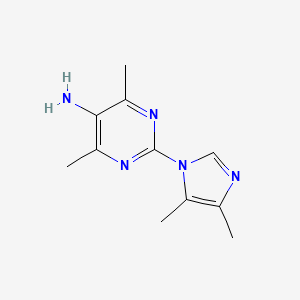
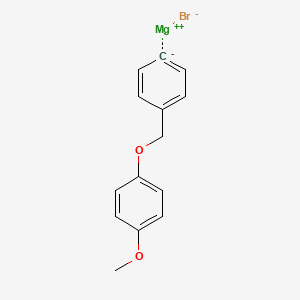


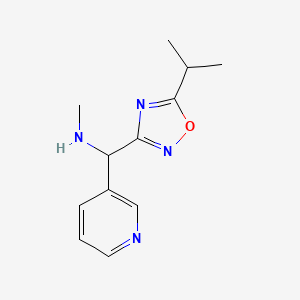
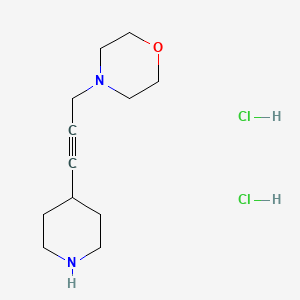
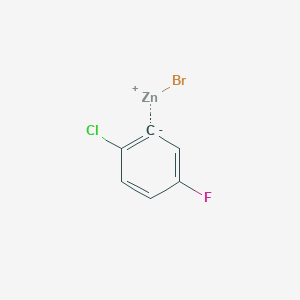


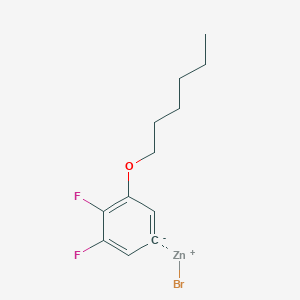
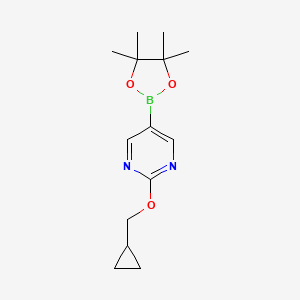
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)

